N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide
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Overview
Description
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a compound that belongs to the class of nicotinamide derivatives It features a fluorophenyl group and an imidazole ring, which are known for their significant roles in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is an essential enzyme in Naegleria fowleri, sterol 14-demethylase (NfCYP51) . This enzyme plays a crucial role in the survival and proliferation of Naegleria fowleri, a free-living amoeba that can cause primary amoebic meningoencephalitis in humans .
Mode of Action
This compound interacts with its target, NfCYP51, by inhibiting its function . The inhibition of NfCYP51 disrupts the normal functioning of Naegleria fowleri, leading to its death .
Biochemical Pathways
The inhibition of NfCYP51 by this compound affects the sterol biosynthesis pathway in Naegleria fowleri . Sterol 14-demethylase is a key enzyme in this pathway, and its inhibition disrupts the production of essential sterols, leading to detrimental effects on the amoeba .
Pharmacokinetics
It has been observed that compounds similar to this compound are readily taken up into the brain . This suggests that this compound may have good bioavailability and could potentially cross the blood-brain barrier, which is crucial for treating brain infections like primary amoebic meningoencephalitis .
Result of Action
The result of the action of this compound is the death of Naegleria fowleri due to the disruption of essential biochemical pathways . This leads to the potential eradication of the infection in the host.
Biochemical Analysis
Biochemical Properties
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme sterol 14-demethylase (CYP51), which is crucial in the biosynthesis of sterols. This interaction inhibits the enzyme’s activity, leading to disruptions in sterol biosynthesis . Additionally, this compound has been shown to bind to other proteins involved in cellular signaling pathways, affecting their function and downstream effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sterol 14-demethylase (CYP51), inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in membrane structure and function. Additionally, this compound can bind to transcription factors, modulating their activity and resulting in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant disruptions in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of sterol 14-demethylase (CYP51), leading to disruptions in sterol biosynthesis and alterations in metabolic pathways related to lipid metabolism . Additionally, this compound can affect the activity of other enzymes involved in cellular metabolism, resulting in changes in metabolite levels and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, this compound can interact with binding proteins that regulate its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize to the endoplasmic reticulum, where it interacts with sterol 14-demethylase (CYP51) and other enzymes involved in lipid metabolism . Additionally, this compound can be targeted to other subcellular compartments through specific signaling sequences and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)-1-(1H-imidazol-1-yl)ethyl)nicotinamide
- N-(4-chlorophenyl)-6-(1H-imidazol-1-yl)nicotinamide
- N-(4-methoxyphenyl)-6-(1H-imidazol-1-yl)nicotinamide
Uniqueness
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is unique due to the presence of both the fluorophenyl group and the imidazole ring. The fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, while the imidazole ring provides a versatile site for coordination with metal ions and hydrogen bonding interactions. This combination of features makes the compound particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-12-2-4-13(5-3-12)19-15(21)11-1-6-14(18-9-11)20-8-7-17-10-20/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYMFDPMJFNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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